molecular formula C21H22ClN3O3S B11234432 4-chloro-2,5-dimethyl-N-(2-((6-(p-tolyl)pyridazin-3-yl)oxy)ethyl)benzenesulfonamide

4-chloro-2,5-dimethyl-N-(2-((6-(p-tolyl)pyridazin-3-yl)oxy)ethyl)benzenesulfonamide

Cat. No.: B11234432
M. Wt: 431.9 g/mol
InChI Key: MQMHHDATZMOMBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-chloro-2,5-dimethyl-N-(2-((6-(p-tolyl)pyridazin-3-yl)oxy)ethyl)benzenesulfonamide is an organic compound with a complex structure It features a benzenesulfonamide core substituted with chloro, dimethyl, and pyridazinyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-2,5-dimethyl-N-(2-((6-(p-tolyl)pyridazin-3-yl)oxy)ethyl)benzenesulfonamide typically involves multi-step organic reactionsThe final step involves the coupling of the p-tolyl group to the pyridazinyl moiety under specific conditions, such as the use of a palladium catalyst in a Suzuki-Miyaura coupling reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, the use of automated systems for reagent addition and product isolation can enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

4-chloro-2,5-dimethyl-N-(2-((6-(p-tolyl)pyridazin-3-yl)oxy)ethyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the chloro or pyridazinyl positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

4-chloro-2,5-dimethyl-N-(2-((6-(p-tolyl)pyridazin-3-yl)oxy)ethyl)benzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-chloro-2,5-dimethyl-N-(2-((6-(p-tolyl)pyridazin-3-yl)oxy)ethyl)benzenesulfonamide involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-chloro-2,5-dimethyl-N-(2-((6-(p-tolyl)pyridazin-3-yl)oxy)ethyl)benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C21H22ClN3O3S

Molecular Weight

431.9 g/mol

IUPAC Name

4-chloro-2,5-dimethyl-N-[2-[6-(4-methylphenyl)pyridazin-3-yl]oxyethyl]benzenesulfonamide

InChI

InChI=1S/C21H22ClN3O3S/c1-14-4-6-17(7-5-14)19-8-9-21(25-24-19)28-11-10-23-29(26,27)20-13-15(2)18(22)12-16(20)3/h4-9,12-13,23H,10-11H2,1-3H3

InChI Key

MQMHHDATZMOMBA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C(C=C2)OCCNS(=O)(=O)C3=C(C=C(C(=C3)C)Cl)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.